molecular formula C10H13NS2 B14651415 Carbamic acid, isopropyldithio-, phenyl ester CAS No. 51098-13-6

Carbamic acid, isopropyldithio-, phenyl ester

Katalognummer: B14651415
CAS-Nummer: 51098-13-6
Molekulargewicht: 211.4 g/mol
InChI-Schlüssel: TVCNDRYQZHAVSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, isopropyldithio-, phenyl ester is a chemical compound with the molecular formula C10H13NS2 It is known for its unique structure, which includes a carbamic acid moiety bonded to an isopropyldithio group and a phenyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, isopropyldithio-, phenyl ester typically involves the reaction of isopropyl dithiocarbamate with phenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reactants are combined in a reactor, and the reaction is monitored to ensure optimal yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, isopropyldithio-, phenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and phenol.

    Oxidation: The isopropyldithio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The phenyl ester group can participate in nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Hydrolysis: Phenol and isopropyl dithiocarbamate.

    Oxidation: Sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Substitution: Various substituted phenyl esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, isopropyldithio-, phenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and thiocarbamate derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of carbamic acid, isopropyldithio-, phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects. The specific pathways involved depend on the target enzyme or receptor and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Carbamic acid, phenyl ester: Similar structure but lacks the isopropyldithio group.

    Carbamic acid, isopropyl ester: Similar structure but lacks the phenyl group.

    Carbamic acid, methyl ester: Similar structure but with a methyl group instead of the isopropyldithio group.

Uniqueness

Carbamic acid, isopropyldithio-, phenyl ester is unique due to the presence of both the isopropyldithio group and the phenyl ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

51098-13-6

Molekularformel

C10H13NS2

Molekulargewicht

211.4 g/mol

IUPAC-Name

phenyl N-propan-2-ylcarbamodithioate

InChI

InChI=1S/C10H13NS2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)

InChI-Schlüssel

TVCNDRYQZHAVSA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=S)SC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.